molecular formula C19H20N4O5S2 B2475948 Methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1172841-22-3

Methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2475948
CAS No.: 1172841-22-3
M. Wt: 448.51
InChI Key: BUUUTGXRDDKJMI-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H20N4O5S2 and its molecular weight is 448.51. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-26-13-5-3-12(4-6-13)9-10-20-17(25)21-18-22-23-19(30-18)29-11-14-7-8-15(28-14)16(24)27-2/h3-8H,9-11H2,1-2H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUUTGXRDDKJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, primarily focusing on the formation of the thiadiazole and furan moieties. The key steps in the synthesis include:

  • Formation of Thiadiazole : The initial step involves the reaction of 3-(4-methoxyphenethyl)urea with thiosemicarbazide to form a thiadiazole derivative.
  • Furan Carboxylation : Methyl furan-2-carboxylate is then reacted with the thiadiazole derivative to yield the target compound through a nucleophilic substitution reaction.

The molecular structure can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strain TestedInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundP. aeruginosa20

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. The target compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Results indicate that it induces apoptosis in cancer cells through various mechanisms including:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in HeLa cells.
  • Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 were observed.

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12Apoptosis induction
MCF-715Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Alotaibi et al. (2024) demonstrated that the compound exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development.
  • Case Study on Anticancer Effects :
    Research published in Molecules (2024) assessed the effects of this compound on breast cancer cells. The study concluded that the compound significantly reduced cell viability and induced apoptosis, warranting further investigation into its mechanisms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds similar to methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown efficacy in inducing apoptosis in various cancer cell lines.

Case Study : A study demonstrated that a related thiadiazole derivative effectively inhibited the growth of breast cancer cells by triggering apoptotic pathways through the activation of caspases .

Antimicrobial Properties

The compound exhibits potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is critical for this activity, as many thiadiazole derivatives have been documented to disrupt bacterial cell wall synthesis.

Research Findings : In vitro studies have shown that similar compounds can inhibit bacterial growth significantly, suggesting that this compound may serve as a lead structure for developing new antibiotics .

Anti-inflammatory Effects

Compounds containing furan and thiadiazole rings are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanism : The compound potentially modulates the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response .

Summary of Biological Activities

Activity Type Description References
AnticancerInduces apoptosis in cancer cells; effective against breast cancer lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits COX and LOX enzymes; modulates inflammatory cytokines

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